![molecular formula C20H19NO4S B2826171 (Z)-8-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 952000-16-7](/img/structure/B2826171.png)
(Z)-8-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-8-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C20H19NO4S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications
Stereochemical Studies
Stereochemical studies have revealed insights into the configuration and conformation of related heterocyclic compounds. For example, Z- and E-N-methyl- and -N-benzyl-2-p-nitrophenyl-4,5-, and -5,6-tetramethylenetetrahydro-1,3-oxazines were analyzed using 1H and 13C NMR spectroscopy to determine their conformational homogeneity, indicating the potential of such compounds for further stereochemical exploration (Sohár, Gera, & Bernáth, 1980).
Novel Synthetic Approaches
Research into 3,4-Dihydro-benz[1,3]oxazine derivatives from 2-Acyl(or aroyl)-cyanatobenzenes under Friedel-Crafts conditions via DIMROTH rearrangement has opened new synthetic pathways for related compounds, showcasing the versatility of these heterocyclic frameworks in organic synthesis (Buttke, Ramm, & Niclas, 1993).
Heterocyclic β-Enamino Esters
The study of heterocyclic β-Enamino esters has led to the development of novel Furo[3,2-e]quinazolines and Furo[2,3-f]phthalazine compounds, indicating the potential of these heterocycles in the synthesis of complex organic molecules with potential pharmacological applications (Wamhoff, Fassbender, & Nieger, 1988).
Facile Synthesis Techniques
Techniques for the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones have been reported, highlighting the synthetic accessibility of these heterocyclic compounds for further research and development (Koza et al., 2013).
Catalytic Applications
The development of zinc anilido-oxazolinate complexes as initiators for the ring-opening polymerization showcases the application of related heterocyclic compounds in materials science, particularly in the synthesis of polymers with specific properties (Chen et al., 2007).
properties
IUPAC Name |
(2Z)-8-(oxolan-2-ylmethyl)-2-(thiophen-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-19-15-5-6-17-16(11-21(12-24-17)10-13-3-1-7-23-13)20(15)25-18(19)9-14-4-2-8-26-14/h2,4-6,8-9,13H,1,3,7,10-12H2/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTPIFGKDGXQNB-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C=CC4=C3OC(=CC5=CC=CS5)C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CS5)/C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-8-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one |
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